molecular formula C32H24N6O12 B15021083 4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[({N'-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B15021083
M. Wt: 684.6 g/mol
InChI Key: ZGMRELLYPYCXLE-WMFSDKRHSA-N
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Description

4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound characterized by its multiple functional groups, including nitro, methoxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(4-methoxybenzoyloxy)-3-nitrobenzaldehyde and hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[({N’-[(E)-[4-(4-Methoxybenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}formamido)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C32H24N6O12

Molecular Weight

684.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(2E)-2-[[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylidene]hydrazinyl]-2-oxoacetyl]hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C32H24N6O12/c1-47-23-9-5-21(6-10-23)31(41)49-27-13-3-19(15-25(27)37(43)44)17-33-35-29(39)30(40)36-34-18-20-4-14-28(26(16-20)38(45)46)50-32(42)22-7-11-24(48-2)12-8-22/h3-18H,1-2H3,(H,35,39)(H,36,40)/b33-17+,34-18+

InChI Key

ZGMRELLYPYCXLE-WMFSDKRHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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